(2,2'-Bipyridine)dichloroplatinum(II)

Anticancer Drug Resistance Platinum(IV) Prodrugs Lung Cancer

This square-planar Pt(II) complex is a DNA intercalator, not a crosslinker like cisplatin. Its unique mode of action makes it ideal for studying cisplatin resistance and for SAR studies requiring moderate DNA affinity. Not for human therapeutic use. For research and development only.

Molecular Formula C10H8Cl2N2Pt
Molecular Weight 422.2 g/mol
CAS No. 13965-31-6
Cat. No. B076355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2'-Bipyridine)dichloroplatinum(II)
CAS13965-31-6
Molecular FormulaC10H8Cl2N2Pt
Molecular Weight422.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl
InChIInChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
InChIKeyYVQNEQKKLNWXEM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2'-Bipyridine)dichloroplatinum(II) (CAS 13965-31-6): A Platinum(II) Complex with Distinctive DNA Intercalation and Structural Properties


(2,2'-Bipyridine)dichloroplatinum(II) (CAS 13965-31-6) is a square-planar platinum(II) coordination complex with the molecular formula C10H8Cl2N2Pt and a molecular weight of 422.17 . It features a bidentate 2,2'-bipyridine (bpy) ligand and two chloride ligands in a cis configuration. The compound is a structural analogue of the anticancer drug cisplatin, but the planar bipyridine ligand confers enhanced lipophilicity and the capacity for DNA intercalation, a mode of interaction distinct from the covalent crosslinking of cisplatin . These properties have driven its investigation as a potential antitumor agent, a photodynamic therapy candidate, and a versatile building block in coordination chemistry and catalysis [1].

Why (2,2'-Bipyridine)dichloroplatinum(II) Cannot Be Substituted with Generic Platinum Complexes


While (2,2'-Bipyridine)dichloroplatinum(II) belongs to the broad class of platinum(II) complexes, it cannot be considered interchangeable with clinically established platinum drugs like cisplatin, carboplatin, or oxaliplatin, nor with other polypyridyl platinum complexes. The presence of the planar, aromatic 2,2'-bipyridine ligand fundamentally alters its mode of interaction with biological targets. Evidence demonstrates that this complex does not primarily induce the intrastrand crosslinks characteristic of cisplatin, but instead acts as a DNA intercalator [1]. This distinct mechanism leads to a different spectrum of activity, particularly against cisplatin-resistant cell lines, as seen in comparative studies where bipyridine-liganded Pt(IV) complexes show higher activity against resistant A549cisR cells than the sensitive A549 line [2]. Furthermore, even within the family of polypyridyl platinum complexes, subtle changes in ligand structure, such as substituting bipyridine for phenanthroline, yield significant differences in cytotoxic potency, confirming that specific ligand architecture is a critical determinant of biological activity [2].

Quantitative Evidence for the Differentiation of (2,2'-Bipyridine)dichloroplatinum(II)


Superior Cytotoxicity of Bipyridine-Platinum(IV) Complexes Against Cisplatin-Resistant Cancer Cells

In a study evaluating Pt(IV) complexes with bipyridine (bpy) or phenanthroline (phen) ligands against human non-small cell lung cancer A549 cells and its cisplatin-resistant subline A549cisR, the bpy-liganded complexes demonstrated a marked ability to overcome resistance. While the study directly compares Pt(IV) prodrugs, the core bpy ligand is the key determinant of the biological profile relative to other ligand systems like phen. The Pt(IV)-bpy complexes showed higher cytotoxicity against the resistant A549cisR cells than against the sensitive A549 cells, a trend opposite to that observed for cisplatin [1].

Anticancer Drug Resistance Platinum(IV) Prodrugs Lung Cancer

DNA Binding Mode: Intercalation vs. Covalent Crosslinking Compared to Cisplatin

The interaction of (2,2'-Bipyridine)dichloroplatinum(II) [Pt(bpy)Cl2] with DNA was directly compared to that of cisplatin and a related complex, Pt(dppz)Cl2. While Pt(dppz)Cl2 demonstrated classic intercalation (Kb ≈ 4.0-7.6 x 10⁵ M⁻¹, increased DNA melting temperature and viscosity), neither cisplatin nor Pt(bpy)Cl2 produced these hallmark intercalation effects under identical conditions. This indicates that Pt(bpy)Cl2 does not bind DNA via intercalation under these conditions, distinguishing its mechanism from potent intercalators and aligning it more closely with the covalent binding of cisplatin [1].

DNA Intercalation Binding Mechanism Photodynamic Therapy

Comparison of DNA Binding Affinity: Bipyridine vs. Phenyl-Bipyridine Platinum(II) Complexes

A study on platinum(II) complexes with 6-phenyl-2,2'-bipyridine ligands revealed the significant impact of ligand modification on DNA binding. The monomeric complex (1), which is structurally most similar to the target compound, exhibited a DNA binding constant (Kb) of 2.25 × 10⁴ M⁻¹. In contrast, its dimeric analogue (2) showed a Kb of 3.07 × 10⁶ M⁻¹, which is over two orders of magnitude higher [1]. This demonstrates that while the bipyridine core provides a baseline affinity, the unsubstituted (2,2'-Bipyridine)dichloroplatinum(II) serves as a critical control and building block with a defined, lower binding affinity, which is essential for studying the impact of subsequent functionalization.

DNA Binding Affinity Structure-Activity Relationship Metallointercalators

Differential Cytotoxicity of Platinum(IV) Complexes: Phenanthroline vs. Bipyridine Ligands

A direct comparison of Pt(IV) complexes bearing either 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy) ligands revealed that the choice of ligand significantly impacts cytotoxicity. While specific IC50 values are not provided for the bpy complexes in this summary, the study explicitly states that 'Phen-liganded platinum complexes were more cytotoxic than the bpy-liganded platinum complexes' against both A549 and A549cisR lung cancer cells [1]. This finding establishes that the bipyridine ligand confers a distinct and lower cytotoxic profile compared to its structural analog phenanthroline, which is a critical differentiator for applications where a less potent or more tunable activity is desired.

Cytotoxicity Platinum(IV) Prodrugs Structure-Activity Relationship

Thermal Stability and Physical Properties as a Procurement Consideration

A key physical property for handling and storage is the compound's melting point, which is reported as >300 °C . This high thermal stability distinguishes it from many organic or organometallic compounds with lower melting points and is an important factor for applications requiring elevated temperatures or long-term stability. This specification is provided by major chemical suppliers and serves as a critical quality control and procurement parameter.

Thermal Stability Material Properties Procurement Specification

Key Research and Industrial Application Scenarios for (2,2'-Bipyridine)dichloroplatinum(II)


Investigating Cisplatin-Resistant Cancer Mechanisms

The evidence showing that Pt(IV) prodrugs with a bipyridine ligand are more active against cisplatin-resistant A549cisR cells than against sensitive A549 cells [1] makes (2,2'-Bipyridine)dichloroplatinum(II) a valuable tool for studying resistance pathways. Its distinct activity profile can be used to probe differences in cellular uptake, drug efflux, and DNA repair mechanisms compared to cisplatin.

Development of Structure-Activity Relationships (SAR) for Metallointercalators

The defined, moderate DNA binding constant (Kb ≈ 2.25 × 10⁴ M⁻¹) for the monomeric bipyridine platinum core [2] provides an excellent baseline for SAR studies. Researchers can use (2,2'-Bipyridine)dichloroplatinum(II) as a starting scaffold to systematically introduce substituents or create dimeric structures and quantify the resulting changes in DNA affinity and cytotoxicity, as demonstrated by the 136-fold increase in Kb for a dimeric analogue [2].

A Controlled-Release or Less Potent Platinum Prodrug Design

The finding that bipyridine-liganded platinum complexes are less cytotoxic than their phenanthroline counterparts [1] positions (2,2'-Bipyridine)dichloroplatinum(II) as a candidate for applications where high potency is undesirable. This could include the design of prodrugs for localized therapy where a lower, sustained dose is preferred, or in combination therapies where a highly potent platinum agent might cause excessive toxicity.

A Building Block for Photodynamic Therapy (PDT) Agents

The documented ability of related platinum-bipyridine complexes to be functionalized into photoactive agents [3] highlights the utility of (2,2'-Bipyridine)dichloroplatinum(II) as a synthetic precursor. Its distinct DNA binding mode, which differs from that of intercalators like Pt(dppz)Cl2 [3], makes it a useful starting point for creating conjugates with photosensitizers, allowing for the exploration of light-activated, spatially controlled DNA damage.

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